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Compound of Interest

Compound Name: (R)-HH2853

Cat. No.: B12424017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of (R)-
HH2853, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. The

information presented herein is intended to support further research and development of this

compound as a potential therapeutic agent.

Introduction to (R)-HH2853
(R)-HH2853 is a small molecule inhibitor targeting the catalytic activity of both Enhancer of

Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). These enzymes are the

catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in

epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).

Dysregulation of EZH1 and EZH2 activity has been implicated in the pathogenesis of various

cancers, making them attractive targets for therapeutic intervention. (R)-HH2853 has

demonstrated potent anti-tumor activities in preclinical models.

Selectivity Profile of (R)-HH2853 Analogues
The following tables summarize the selectivity profile of compounds structurally related to (R)-
HH2853, providing insights into its potential on-target and off-target activities.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12424017?utm_src=pdf-interest
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/product/b12424017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory activity of (R)-HH2853 analogues was assessed against a panel of histone

methyltransferases. The data reveals a high degree of selectivity for EZH1 and EZH2 over

other methyltransferases.

Target Enzyme IC50 (nM)

EZH1 9.26

EZH2 (wild-type) 2.21 - 5.36

Other Histone Methyltransferases (36 total) >10,000

Table 1: Inhibitory activity of (R)-HH2853 analogues against a panel of histone

methyltransferases. Data presented as half-maximal inhibitory concentration (IC50). A higher

IC50 value indicates lower potency.

Kinase Selectivity Profile
To further characterize the selectivity, (R)-HH2853 analogues were screened against a large

panel of kinases. The results indicate minimal off-target activity against the tested kinases.

Kinase Target % Inhibition at 1 µM

Majority of 253 Kinases Tested < 20%

Select Kinases with >20% Inhibition Data not publicly available

Table 2: Kinase selectivity profile of (R)-HH2853 analogues. The compounds were tested at a

concentration of 1 µM. The majority of kinases showed minimal inhibition, demonstrating a

favorable selectivity profile.

Signaling Pathway
(R)-HH2853 exerts its effects by inhibiting the PRC2 complex. The following diagram illustrates

the canonical PRC2 signaling pathway.
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Prepare serial dilutions of (R)-HH2853

Add compound and PRC2 complex to plate

Initiate reaction with H3 peptide and [³H]-SAM

Incubate at room temperature

Stop reaction

Add streptavidin-coated SPA beads

Measure scintillation signal

Plot data and calculate IC50

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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